N-(2-methoxybenzyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
Description
N-{3-[(4-ISOPROPYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(2-METHOXYBENZYL)AMINE is a complex organic compound with a molecular formula of C24H23N5O3S2 . This compound is characterized by its unique structure, which includes a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, substituted with an isopropylphenylsulfonyl group and a methoxybenzylamine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
Molecular Formula |
C24H23N5O3S2 |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
InChI |
InChI=1S/C24H23N5O3S2/c1-15(2)16-8-10-18(11-9-16)34(30,31)24-23-26-22(21-19(12-13-33-21)29(23)28-27-24)25-14-17-6-4-5-7-20(17)32-3/h4-13,15H,14H2,1-3H3,(H,25,26) |
InChI Key |
TYWUVNVBCNFWQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCC5=CC=CC=C5OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{3-[(4-ISOPROPYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(2-METHOXYBENZYL)AMINE involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N-{3-[(4-ISOPROPYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(2-METHOXYBENZYL)AMINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Scientific Research Applications
N-{3-[(4-ISOPROPYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(2-METHOXYBENZYL)AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{3-[(4-ISOPROPYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(2-METHOXYBENZYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence inflammatory and pain pathways .
Comparison with Similar Compounds
N-{3-[(4-ISOPROPYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(2-METHOXYBENZYL)AMINE can be compared with other similar compounds, such as:
3-[(4-Isopropylphenyl)sulfonyl]-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine: This compound has a similar core structure but differs in the substitution pattern.
3-[(4-Isopropylphenyl)sulfonyl]-N-(2-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine: Another similar compound with a different substitution on the benzylamine moiety.
The uniqueness of N-{3-[(4-ISOPROPYLPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(2-METHOXYBENZYL)AMINE lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
